Isobucaine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

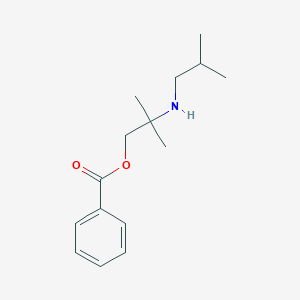

异丁卡因是一种局部麻醉药,其化学式为C15H23NO2 。它以阻断体内神经信号的能力而闻名,在医疗过程中提供止痛作用。 该化合物以其苯甲酸酯结构而著称,这有助于其麻醉特性 .

准备方法

合成路线和反应条件

异丁卡因是通过一系列化学反应合成的。主要的合成路线包括用异丁醛对氨甲基丙醇进行还原胺化,形成N-异丁基-1,1-二甲基-2-羟基乙胺。 然后用苯甲酰氯酰化该中间体,生成异丁卡因 .

工业生产方法

在工业环境中,异丁卡因的生产遵循类似的合成路线,但规模更大。该过程涉及对反应条件(如温度和pH值)的精确控制,以确保最终产品的高产率和纯度。 使用先进的设备和技术(如连续流反应器)可以提高生产过程的效率 .

化学反应分析

反应类型

异丁卡因会发生各种化学反应,包括:

氧化: 异丁卡因在特定条件下可以被氧化,形成相应的氧化产物。

还原: 该化合物可以使用还原剂还原为其胺形式。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用氢化铝锂等还原剂。

取代: 卤素和酸等试剂用于取代反应.

主要形成的产物

从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化可能会生成苯甲酸衍生物,而还原可能会生成胺类化合物 .

科学研究应用

Medical Applications

Local Anesthesia

Isobucaine is primarily utilized as a local anesthetic agent. It functions by blocking nerve conduction, thereby providing pain relief during surgical procedures. Its efficacy is comparable to other local anesthetics, but it is noted for having a moderately long duration of action. This characteristic makes it suitable for procedures requiring extended analgesia .

Combination with Vasoconstrictors

In clinical settings, this compound is often combined with vasoconstrictors like epinephrine to prolong its anesthetic effect and minimize bleeding during surgery. The combination enhances the localized effect of the anesthetic while reducing systemic absorption .

Pharmacological Research

Mechanisms of Action

Research has focused on understanding the mechanisms through which this compound exerts its anesthetic effects. Studies indicate that it inhibits sodium channels in nerve cells, preventing the propagation of pain signals . This mechanism is crucial for developing new anesthetic agents with improved efficacy and safety profiles.

Comparative Studies

this compound has been used as a reference compound in comparative studies evaluating the efficacy and safety of new local anesthetics. Its established profile aids researchers in assessing the performance of novel compounds against a known standard .

Biochemical Applications

Model Compound for Hydrolysis Studies

this compound serves as a model compound in studies investigating ester hydrolysis and substitution reactions. Its structural properties allow researchers to explore reaction mechanisms and kinetics, contributing to the broader understanding of organic reaction pathways.

Analytical Chemistry

In analytical chemistry, this compound hydrochloride has been subjected to various qualitative and quantitative tests to establish its identity and purity. These tests include spectrophotometric analysis and chromatography techniques, which are essential for ensuring the quality of pharmaceutical preparations .

作用机制

异丁卡因通过阻断神经细胞中的钠通道发挥作用。这种作用阻止了神经信号的传递,导致目标区域感觉丧失。 该化合物与钠通道上的特定位点结合,抑制其功能,从而导致局部麻醉 .

相似化合物的比较

生物活性

Isobucaine, a local anesthetic, is primarily recognized for its ability to inhibit sodium ion channels in neuronal membranes, thereby preventing the propagation of action potentials. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

This compound functions as a local anesthetic by blocking voltage-gated sodium channels. This action inhibits the generation and conduction of nerve impulses, resulting in a localized loss of sensation. The onset of action is typically rapid, and the duration varies based on concentration and formulation used.

Pharmacological Properties

The pharmacological properties of this compound include:

- Local Anesthesia : Effective in dental procedures and minor surgeries.

- Sodium Channel Blockade : Inhibits action potential propagation.

- Rapid Onset : Quick relief from pain when administered.

Case Studies and Clinical Applications

- Clinical Effectiveness : Studies have demonstrated that this compound is effective for various medical applications, particularly in dental anesthesia. Its efficacy in providing pain relief during procedures has been well-documented.

- Comparative Studies : In a comparative analysis with other local anesthetics, this compound showed comparable effectiveness in terms of onset time and duration of anesthesia, making it a suitable alternative for practitioners.

- Mechanistic Studies : Research indicates that this compound’s mechanism involves significant interactions with sodium channels, leading to its anesthetic effects. Detailed electrophysiological studies have confirmed its ability to stabilize neuronal membranes.

Biological Activity Data Table

| Property | This compound | Comparison (Lidocaine) |

|---|---|---|

| Chemical Structure | C₁₅H₁₈N₂O | C₁₄H₂₂N₂O₂ |

| Mechanism of Action | Sodium channel blockade | Sodium channel blockade |

| Onset Time | Rapid (minutes) | Rapid (minutes) |

| Duration of Action | Varies (1-3 hours) | Varies (1-3 hours) |

| Clinical Applications | Dental procedures, minor surgeries | Dental procedures, minor surgeries |

属性

CAS 编号 |

14055-89-1 |

|---|---|

分子式 |

C15H23NO2 |

分子量 |

249.35 g/mol |

IUPAC 名称 |

[2-methyl-2-(2-methylpropylamino)propyl] benzoate |

InChI |

InChI=1S/C15H23NO2/c1-12(2)10-16-15(3,4)11-18-14(17)13-8-6-5-7-9-13/h5-9,12,16H,10-11H2,1-4H3 |

InChI 键 |

YGSFZBYOMFZJPV-UHFFFAOYSA-N |

SMILES |

CC(C)CNC(C)(C)COC(=O)C1=CC=CC=C1 |

规范 SMILES |

CC(C)CNC(C)(C)COC(=O)C1=CC=CC=C1 |

Key on ui other cas no. |

14055-89-1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。